REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[C:3]([C:10](=[O:15])[C:11]([O:13]C)=[O:12])=[CH:2]1.C([O-])([O-])=O.[K+:20].[K+]>CO.O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][N:8]=2)[C:3]([C:10](=[O:15])[C:11]([O-:13])=[O:12])=[CH:2]1.[K+:20] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CN=C12)C(C(=O)OC)=O
|
Name
|
|
Quantity
|
56.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
product 3a precipitated out from the solution
|
Type
|
FILTRATION
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Details
|
Filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CN=C12)C(C(=O)[O-])=O.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 90.4% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |